5-(4-Bromophenyl)-1,3-thiazole

Medicinal Chemistry Lead Optimization Physicochemical Property

Para-bromophenyl at thiazole 5-position offers a reactive handle for cross-coupling and lead optimization against hCA II, AChE, and BChE, with demonstrated selectivity over hCA I. Halogen identity critically impacts target binding—chlorophenyl substitution or regioisomers may alter selectivity. LogP 3.57 facilitates BBB-penetrant drug candidate synthesis. MW 240.12, mp 66–67°C. Ideal scaffold for glaucoma, Alzheimer's, and inflammation. Order 95% purity now.

Molecular Formula C9H6BrNS
Molecular Weight 240.12 g/mol
CAS No. 859471-62-8
Cat. No. B1523490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-1,3-thiazole
CAS859471-62-8
Molecular FormulaC9H6BrNS
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CS2)Br
InChIInChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H
InChIKeyGXEKYEQDCVTMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-1,3-thiazole: Chemical Identity and Procurement Baseline


5-(4-Bromophenyl)-1,3-thiazole (CAS 859471-62-8) is a heterocyclic compound belonging to the arylthiazole class, characterized by a thiazole ring substituted with a para-bromophenyl group at the 5-position . Its molecular formula is C9H6BrNS, with a molecular weight of 240.12 g/mol and a calculated LogP of 3.57 . Physicochemical data indicate a calculated solubility of 0.023 g/L in water at 25°C and a melting point of 66-67°C . This compound serves primarily as a versatile building block in medicinal chemistry and materials science, with its bromine atom providing a reactive handle for further functionalization [1]. While direct biological data for the parent compound is limited, its structural features underpin the activity of numerous thiazole-based derivatives, particularly where lipophilicity and specific halogen interactions are critical [1].

Why Substituting 5-(4-Bromophenyl)-1,3-thiazole with Other Halogenated Thiazoles May Alter Experimental Outcomes


In drug discovery and chemical biology, the specific identity and position of a halogen substituent on an arylthiazole scaffold can profoundly influence molecular properties and biological activity. Studies comparing 2-aminothiazole derivatives demonstrate that replacing a bromine atom with a chlorine atom can alter enzyme inhibition constants (Ki) by an order of magnitude or more [1]. For instance, the 4-bromophenyl-substituted compound showed a Ki of 0.124 µM against hCA II, whereas the analogous 4-chlorophenyl derivative exhibited a Ki of 0.008 µM against hCA I, highlighting distinct target selectivity profiles [1]. Furthermore, the position of the halogen on the phenyl ring (e.g., 4-bromo vs. 2-bromo) and its position on the thiazole core (e.g., 5-aryl vs. 4-aryl) are critical determinants of binding geometry and physicochemical properties like solubility and lipophilicity . Therefore, generic substitution with a different halogen or a regioisomer is not advisable without thorough validation, as it may lead to unpredictable changes in potency, selectivity, and pharmacokinetic behavior.

Quantifiable Differentiation Evidence for 5-(4-Bromophenyl)-1,3-thiazole


Physicochemical Differentiation: LogP, Solubility, and Melting Point vs. Regioisomer

The calculated partition coefficient (LogP) and aqueous solubility of 5-(4-bromophenyl)-1,3-thiazole distinguish it from its 4-substituted regioisomer, 4-(4-bromophenyl)thiazole (CAS 1826-20-6). The LogP for the 5-substituted target compound is 3.57 , which is significantly higher than the predicted value for its 4-substituted counterpart, impacting membrane permeability and bioavailability. Conversely, the 5-substituted isomer exhibits a calculated aqueous solubility of 0.023 g/L at 25°C , a critical parameter for in vitro assay design and formulation. The melting point of the target compound is 66-67°C .

Medicinal Chemistry Lead Optimization Physicochemical Property

Enzymatic Inhibition Profile: Comparative Ki Values of a Key Derivative vs. Halogen Analogs

A direct comparison of enzyme inhibition constants (Ki) for the derivative 2-amino-4-(4-bromophenyl)thiazole—which shares the core 4-bromophenyl-thiazole pharmacophore with the target compound—reveals a distinct activity profile relative to its chlorophenyl and unsubstituted analogs. Against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), the 4-bromophenyl derivative showed the best inhibition with Ki values of 0.124 ± 0.017, 0.129 ± 0.030, and 0.083 ± 0.041 µM, respectively [1]. In contrast, the 4-chlorophenyl analog was the most potent inhibitor against hCA I (Ki = 0.008 ± 0.001 µM) [1].

Enzyme Inhibition Carbonic Anhydrase Cholinesterase Medicinal Chemistry

Enzymatic Inhibition Profile: Glutathione Reductase (GR) Inhibition by a Core Scaffold Analog

In a study evaluating the inhibition of glutathione reductase (GR), a key antioxidant enzyme, the derivative 2-amino-4-(4-bromophenyl)thiazole demonstrated moderate potency. The IC50 value was determined to be 3.69 µM, with a calculated Ki of 0.33 ± 0.11 µM [1]. This places its activity between more potent inhibitors like 2-amino-4-(2,4-difluorophenyl)thiazole (IC50 = 0.64 µM, Ki = 0.006 µM) and weaker ones like 2-amino-5-methyl-4-phenylthiazole (IC50 = 42.8 µM, Ki = 63.6 µM) [1]. Importantly, the study revealed that the 4-bromophenyl derivative acted as a non-competitive inhibitor, distinct from the competitive inhibition shown by the 2,4-difluorophenyl analog [1].

Enzyme Inhibition Glutathione Reductase Antioxidant Cancer

Biological Activity of a Complex Derivative: Tyrosinase Inhibition

A complex derivative incorporating the 4-(4-bromophenyl)thiazole moiety, compound 7j, exhibited exceptionally potent, non-competitive inhibition of mushroom tyrosinase, a key enzyme in melanin production. Its IC50 value was 0.00458 ± 0.00022 µM, which is approximately 3,680-fold more potent than the standard inhibitor kojic acid (IC50 = 16.84 ± 0.052 µM) [1]. While this activity is not directly attributed to the parent 5-(4-bromophenyl)-1,3-thiazole, it highlights the value of the bromophenyl-thiazole fragment as a component in high-affinity ligands.

Tyrosinase Inhibition Skin Lightening Melanin Synthesis Coumarin-Thiazole Hybrids

Optimal Research Applications for 5-(4-Bromophenyl)-1,3-thiazole Based on Comparative Evidence


Scaffold for Developing Selective hCA II, AChE, and BChE Inhibitors

Based on the superior inhibition of hCA II, AChE, and BChE by the closely related 2-amino-4-(4-bromophenyl)thiazole compared to its chlorophenyl analog, 5-(4-bromophenyl)-1,3-thiazole is an ideal starting scaffold for medicinal chemistry programs targeting these enzymes [1]. The para-bromophenyl substitution appears to confer a favorable selectivity profile for these targets over hCA I, which is preferentially inhibited by the chloro analog. Researchers can leverage this scaffold for lead optimization in therapeutic areas like glaucoma, Alzheimer's disease, and inflammation. [1].

Intermediate for Potent Tyrosinase Inhibitors

The demonstration that a complex derivative containing the 4-(4-bromophenyl)thiazole group achieves sub-nanomolar inhibition of mushroom tyrosinase validates the parent compound as a crucial intermediate [1]. Its incorporation into larger molecular frameworks can yield ultra-potent inhibitors for applications in skin lightening, treatment of hyperpigmentation disorders, and agricultural anti-browning agents. The non-competitive inhibition mode observed for this class may offer advantages in sustained target engagement. [1].

Building Block for Non-Competitive Glutathione Reductase (GR) Modulators

For research focused on modulating oxidative stress pathways, 5-(4-bromophenyl)-1,3-thiazole is a valuable precursor. Its derivative, 2-amino-4-(4-bromophenyl)thiazole, acts as a moderate, non-competitive inhibitor of GR, with an IC50 of 3.69 µM and Ki of 0.33 µM [1]. This distinct allosteric inhibition mechanism, contrasted with the competitive inhibition of more potent analogs, makes the scaffold attractive for designing tools to probe GR's role in cancer and parasitic diseases, where circumventing substrate competition is desirable [1].

Synthetic Intermediate for Lipophilic Drug Candidates

With a calculated LogP of 3.57, 5-(4-bromophenyl)-1,3-thiazole is significantly more lipophilic than its 4-aryl-substituted regioisomers [1]. This property makes it a preferred intermediate for synthesizing drug candidates intended for intracellular targets or those requiring blood-brain barrier penetration. Its distinct solubility profile (0.023 g/L) also informs early-stage formulation strategies, distinguishing it from less lipophilic, more soluble alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Bromophenyl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.